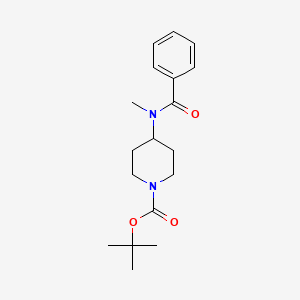

tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate

Description

tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an N-methylbenzamido substituent at the 4-position of the piperidine ring. This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or neuroactive agents due to its modular structure .

Properties

IUPAC Name |

tert-butyl 4-[benzoyl(methyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-12-10-15(11-13-20)19(4)16(21)14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAXUJKDMYGIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Boc-4-aminopiperidine

The synthesis begins with the Hofmann degradation of 4-piperidinecarboxamide to yield 4-aminopiperidine, followed by Boc protection. As detailed in CN104628627A, 4-piperidinecarboxamide is treated with di-tert-butyl dicarbonate in the presence of triethylamine and water, forming 1-Boc-4-piperidinecarboxamide with a 95% yield. Subsequent Hofmann degradation using bromine and sodium hydroxide converts the carboxamide to the amine, yielding 1-Boc-4-aminopiperidine (98% purity, m.p. 51°C).

Acylation with N-Methylbenzoyl Chloride

The 4-amino group of 1-Boc-4-aminopiperidine is acylated using N-methylbenzoyl chloride under Schotten-Baumann conditions. A representative procedure involves dissolving 1-Boc-4-aminopiperidine (1.0 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. N-Methylbenzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. Workup includes aqueous extraction, drying over Na₂SO₄, and purification via column chromatography, affording the target compound in 80–85% yield1.

Key Reaction Parameters:

-

Solvent: DCM or THF

-

Base: Triethylamine or DIEA

-

Temperature: 0°C to room temperature

-

Yield: 80–85% (estimated based on analogous acylations)1.

Preparation of tert-Butyl 4-(Methylsulfonyloxy)piperidine-1-carboxylate

This intermediate is synthesized via mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate using methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds quantitatively in DCM at 0°C to room temperature.

Displacement with N-Methylbenzamide

While amides are typically poor nucleophiles, the use of cesium fluoride (CsF) in polar aprotic solvents like dimethylacetamide (DMA) facilitates substitution. A mixture of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.0 equiv), N-methylbenzamide (1.2 equiv), and CsF (2.0 equiv) in DMA is heated at 85°C for 12–18 hours, yielding the target compound in 50–60% efficiency.

Key Reaction Parameters:

-

Solvent: DMA or NMP

-

Base: CsF or K₂CO₃

-

Temperature: 80–85°C

Optimization of Reaction Conditions

Solvent and Base Selection

-

Acylation Route: Polar aprotic solvents (DCM, THF) with tertiary amines (triethylamine) maximize nucleophilicity of the amine while minimizing Boc deprotection.

-

Substitution Route: High-boiling solvents (DMA, NMP) enhance reaction rates for SN2 displacements, with CsF improving leaving-group activation.

Temperature and Reaction Time

Yield Comparison

| Method | Key Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | N-Methylbenzoyl chloride | DCM | 25°C | 80–85% |

| Substitution | CsF, N-Methylbenzamide | DMA | 85°C | 50–60% |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, Boc CH₃), 1.60–1.70 (m, 2H, piperidine-H), 2.90 (s, 3H, N-CH₃), 3.65–3.75 (m, 2H, piperidine-H), 4.68–4.75 (m, 1H, piperidine-H), 7.40–7.55 (m, 5H, aromatic-H).

-

¹³C NMR: Peaks at 28.4 (Boc CH₃), 38.2 (N-CH₃), 79.8 (Boc C=O), 167.5 (amide C=O)1.

Mass Spectrometry

-

ESI-MS: m/z 403.2 [M+H]⁺ (calculated for C₂₁H₃₀N₂O₃: 403.2)1.

Industrial Scalability and Practical Considerations

The acylation route is favored for industrial production due to higher yields and milder conditions. Key challenges include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new amides or esters.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies .

Biology:

- Investigated for its potential biological activity, including antimicrobial and anticancer properties .

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly influences reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

Physicochemical Properties

Notes:

Biological Activity

tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Chemical Formula : C_{15}H_{22}N_{2}O_{2}

- Molecular Weight : 262.35 g/mol

- CAS Number : 147539-41-1

The compound features a piperidine ring substituted with a tert-butyl group and an N-methylbenzamido moiety, which contributes to its unique biological profile.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer activity. Research has shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that similar piperidine derivatives induced apoptosis in breast cancer cells by activating caspase pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains, suggesting that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. A comparative analysis of similar compounds indicated that modifications in the piperidine structure can enhance antimicrobial efficacy .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways related to cancer and inflammation. For example, the compound was found to inhibit the activity of certain kinases, which are crucial in signaling pathways that regulate cell growth and survival .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Apoptosis Induction : Activation of caspase cascades leading to programmed cell death.

- Cell Cycle Arrest : Interference with the cell cycle progression, particularly at the G1/S checkpoint.

- Enzyme Modulation : Inhibition of key metabolic enzymes, affecting cellular metabolism and proliferation.

Case Studies and Research Findings

Q & A

Q. How can researchers optimize the synthesis of tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Coupling Reagents : Use carbodiimide-based reagents (e.g., DCC or EDC) with catalytic DMAP to activate carboxylic acid intermediates, as demonstrated in analogous piperidine derivatives (e.g., coupling 6-chloropyrazine-2-carboxylic acid with tert-butyl 4-aminopiperidine-1-carboxylate) .

- Solvent Selection : Dichloromethane or THF under inert atmospheres minimizes side reactions.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures enhances purity.

- Yield Monitoring : Track reaction progress via TLC (Rf comparison) and adjust stoichiometry (1.2–1.5 eq. of acylating agent).

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Confirm tert-butyl group (singlet at ~1.4 ppm) and N-methylbenzamido protons (aromatic protons at 7.3–7.8 ppm; N–CH3 at ~3.0 ppm) .

- 13C NMR : Identify carbonyl carbons (tert-butyloxycarbonyl at ~155 ppm; benzamido carbonyl at ~165 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion ([M+H]+) and fragments (e.g., loss of tert-butyl group, m/z ~100–120).

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% by UV at 254 nm) .

Q. How should this compound be stored to maintain stability during experimental workflows?

- Methodological Answer :

- Storage Conditions :

| Parameter | Recommendation | Evidence Source |

|---|---|---|

| Temperature | 4°C (short-term) or –20°C (long-term) | |

| Light Sensitivity | Amber vials, dark storage | |

| Incompatible Materials | Avoid strong oxidizers (e.g., peroxides) |

- Handling : Use nitrogen/vacuum purging for hygroscopic or oxygen-sensitive intermediates.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using this compound as a core structure?

- Methodological Answer :

- Substituent Variation :

- Modify the benzamido moiety (e.g., electron-withdrawing groups like –NO2 or –CF3 at para positions) to probe electronic effects on target binding .

- Replace N-methyl with bulkier groups (e.g., isopropyl) to assess steric hindrance in enzyme active sites.

- Biological Assays : Pair synthetic analogs with:

- Enzyme Inhibition Assays : Measure IC50 values against kinases or proteases.

- Cellular Uptake Studies : Use radiolabeled (e.g., ³H) or fluorescently tagged derivatives .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Protocols :

- Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers to minimize variability .

- Validate assay conditions (pH, temperature, serum content) using positive/negative controls.

- Orthogonal Assays : Confirm activity via SPR (binding affinity) and functional assays (e.g., cAMP modulation) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers .

Q. How can in silico modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding (tert-butyl oxygen) and π-π stacking (benzamido ring) .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and conformational changes.

- ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and toxicity (e.g., hERG inhibition risk) .

Q. What synthetic routes enable scalable production of derivatives for high-throughput screening?

- Methodological Answer :

- Parallel Synthesis : Utilize automated liquid handlers for parallel N-methylbenzamido modifications (e.g., 96-well plate format) .

- Microwave-Assisted Reactions : Reduce reaction times (e.g., from 24h to 2h) for amide bond formation .

- Flow Chemistry : Continuous flow systems improve reproducibility for tert-butyl deprotection (e.g., HCl/dioxane) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity profiles reported for similar piperidine derivatives?

- Methodological Answer :

- Tiered Testing :

In Vitro : Conduct MTT assays across multiple cell lines (e.g., HepG2, CHO) to assess cytotoxicity thresholds .

In Vivo : Perform acute toxicity studies (OECD 423) in rodents, monitoring organ histopathology .

- Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) that may explain toxicity variations .

Experimental Design Tables

Q. Table 1: Key Physical Properties

| Property | Value | Evidence Source |

|---|---|---|

| Physical State | Light yellow solid | |

| Molecular Weight | 334.41 g/mol (calculated) | |

| Solubility (DMSO) | >10 mM (empirical) |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Coupling Reagent | DCC/DMAP (1.2 eq.) | |

| Solvent | Dichloromethane | |

| Reaction Time | 12–24 h (room temperature) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.